molecular formula C24H21NO8S B10880542 2-[4-(4-Nitrophenoxy)phenyl]-2-oxoethyl 3-[(4-methylphenyl)sulfonyl]propanoate

2-[4-(4-Nitrophenoxy)phenyl]-2-oxoethyl 3-[(4-methylphenyl)sulfonyl]propanoate

Cat. No.: B10880542
M. Wt: 483.5 g/mol
InChI Key: OGVBVEWCEKJDOD-UHFFFAOYSA-N
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Description

2-[4-(4-Nitrophenoxy)phenyl]-2-oxoethyl 3-[(4-methylphenyl)sulfonyl]propanoate: is a chemical compound with the following structure:

Structure: C20H17NO7S\text{Structure: } \text{C}_{20}\text{H}_{17}\text{NO}_7\text{S} Structure: C20​H17​NO7​S

This compound belongs to the class of organic molecules known as phenylpropanoic acids. It combines a phenyl ring, a nitro group, and a sulfonyl group, making it an intriguing target for research and applications.

Preparation Methods

Synthetic Routes: Several synthetic routes exist for the preparation of this compound. One common approach involves the reaction of 4-nitrophenol with 2-bromoethyl 3-[(4-methylphenyl)sulfonyl]propanoate. The reaction proceeds through nucleophilic substitution, resulting in the desired product.

Reaction Conditions: The reaction typically occurs under mild conditions, using a base (such as sodium hydroxide) to facilitate the substitution. Solvents like dimethyl sulfoxide (DMSO) or acetonitrile are commonly employed.

Industrial Production: While industrial-scale production details may vary, the synthesis usually follows similar principles. Optimization of reaction conditions, purification steps, and scalability are essential for large-scale manufacturing.

Chemical Reactions Analysis

Reactivity:

    Oxidation: The nitro group can undergo reduction to an amino group, leading to diverse reactivity.

    Substitution: The phenyl ring can participate in electrophilic aromatic substitution reactions.

    Acid-Base Reactions: The sulfonyl group can act as an acidic proton donor.

Common Reagents and Conditions:

    Reduction: Sodium dithionite (Na2S2O4) or catalytic hydrogenation.

    Substitution: Strong bases (e.g., sodium hydroxide) and suitable solvents.

    Acid-Base Reactions: Strong acids or bases.

Major Products: The major products depend on the specific reaction conditions. Reduction of the nitro group yields an amino derivative, while substitution reactions lead to various phenyl-substituted compounds.

Scientific Research Applications

Chemistry:

    Building Block: Researchers use this compound as a building block for more complex molecules.

    Functional Groups: Its unique combination of functional groups makes it valuable for designing new materials.

Biology and Medicine:

    Drug Development: Investigating its biological activity may reveal potential drug candidates.

    Bioconjugation: The sulfonyl group allows bioconjugation to proteins or other biomolecules.

Industry:

    Fine Chemicals: Used in specialty chemicals and pharmaceuticals.

    Materials Science: Employed in polymer synthesis and material modification.

Mechanism of Action

The exact mechanism remains an active area of research. its sulfonyl group suggests potential interactions with enzymes or receptors.

Comparison with Similar Compounds

While no direct analogs exist, compounds with similar functional groups (e.g., nitrophenols, sulfonyl-containing compounds) can be compared for reactivity and applications.

For additional information, you can refer to the following sources:

Properties

Molecular Formula

C24H21NO8S

Molecular Weight

483.5 g/mol

IUPAC Name

[2-[4-(4-nitrophenoxy)phenyl]-2-oxoethyl] 3-(4-methylphenyl)sulfonylpropanoate

InChI

InChI=1S/C24H21NO8S/c1-17-2-12-22(13-3-17)34(30,31)15-14-24(27)32-16-23(26)18-4-8-20(9-5-18)33-21-10-6-19(7-11-21)25(28)29/h2-13H,14-16H2,1H3

InChI Key

OGVBVEWCEKJDOD-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)CCC(=O)OCC(=O)C2=CC=C(C=C2)OC3=CC=C(C=C3)[N+](=O)[O-]

Origin of Product

United States

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